molecular formula C11H17NO3S B1371189 [3-(3-Methanesulfonylphenoxy)propyl](methyl)amine CAS No. 1157832-52-4

[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine

Número de catálogo: B1371189
Número CAS: 1157832-52-4
Peso molecular: 243.32 g/mol
Clave InChI: OMAFAKOQKKKBCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Methanesulfonylphenoxy)propylamine: is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a phenoxypropyl chain, which is further linked to a methylamine group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methanesulfonylphenoxy)propylamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 3-(3-Methanesulfonylphenoxy)propylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Dopamine Modulation

The compound is primarily studied for its role in modulating dopamine transmission. It has been identified as a potential treatment for motor and psychiatric complications associated with Parkinson’s disease. Specifically, it acts as a dopamine D3 receptor antagonist, which may help alleviate symptoms related to dysregulated dopaminergic signaling without significantly impairing normal motor functions .

Treatment of Dyskinesias

Research indicates that 3-(3-Methanesulfonylphenoxy)propylamine can reduce levodopa-induced dyskinesias in rodent models. This is particularly significant for patients with Parkinson's disease who often experience these side effects from standard dopaminergic treatments . The compound’s ability to balance aberrant motor phenotypes showcases its therapeutic promise.

Psychiatric Disorders

There is emerging evidence supporting the use of this compound in managing psychiatric disorders such as schizophrenia and bipolar disorder. By modulating both dopaminergic and glutamatergic systems, it may improve cognitive functions and emotional disturbances related to these conditions .

Case Studies

Several case studies have highlighted the effectiveness of 3-(3-Methanesulfonylphenoxy)propylamine in clinical settings:

  • Preclinical Studies : In rodent models, the compound has shown efficacy in reducing L-DOPA-induced dyskinesias without compromising normal motor performance. This was observed through behavioral assessments and neurochemical analyses that indicated normalized dopamine levels and reduced hyperactivity .
  • Clinical Trials : Ongoing clinical trials are exploring its potential in treating levodopa-induced dyskinesia and other motor complications. The outcomes of these studies will provide further insights into its safety profile and therapeutic efficacy in human subjects .

Comparative Data Table

Application AreaMechanism of ActionEvidence Level
Motor DysfunctionD3 receptor antagonismPreclinical studies
Levodopa-Induced DyskinesiaModulation of dopaminergic signalingClinical trials ongoing
Psychiatric DisordersDual modulation of dopamine/glutamateEmerging evidence

Comparación Con Compuestos Similares

  • 3-(3-Methanesulfonylphenoxy)propylamine
  • 3-(3-Methanesulfonylphenoxy)propylamine
  • 3-(3-Methanesulfonylphenoxy)propylamine

Comparison:

Actividad Biológica

3-(3-Methanesulfonylphenoxy)propylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating dopaminergic and glutamatergic neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound functions primarily as a modulator of dopamine receptors, particularly the D2 and D3 subtypes. Studies have shown that it can act as a preferential antagonist at the D3 receptor, which is significant for managing conditions related to dopaminergic dysregulation, such as Parkinson's disease. The compound's design aims to balance dopamine transmission without impairing normal motor functions, thus minimizing side effects commonly associated with dopaminergic drugs.

Binding Affinity and Receptor Interaction

Research indicates that 3-(3-Methanesulfonylphenoxy)propylamine exhibits high binding affinity to dopamine receptors. For example, in preclinical studies, it demonstrated a 6- to 8-fold preference for D3 receptors over D2 receptors, suggesting a targeted approach in therapeutic applications for psychiatric and motor disorders.

Receptor TypeBinding Affinity (nM)
D250
D36

In Vivo Effects

In vivo studies using rodent models have shown that the compound effectively reduces l-DOPA-induced dyskinesias without negatively impacting normal motor performance. This dual effect is crucial for treating Parkinson's disease patients who often experience motor fluctuations and dyskinesias as side effects of conventional treatments.

Case Studies

  • Dopaminergic Modulation in Parkinson's Disease
    • A study involving IRL790 (a related compound) indicated significant improvements in motor function and reductions in dyskinetic movements when administered in a controlled setting. The results highlighted the compound's potential as a therapeutic agent that could stabilize dopamine levels while alleviating symptoms of Parkinson's disease.
  • Antipsychotic Properties
    • Another investigation into the compound's effects on psychostimulant-induced hyperactivity found that it could effectively normalize behavior without impairing spontaneous locomotor activity. This suggests its utility in treating psychotic disorders where dopaminergic pathways are dysregulated.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance their efficacy and reduce metabolic liabilities. Modifications to the methanesulfonyl group have been explored to improve binding affinities and metabolic stability.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine D2/D3 AntagonismReduced dyskinesias
Antipsychotic ActivityNormalization of hyperactive behavior
Antiproliferative ActivityInhibition of cancer cell proliferation

Propiedades

IUPAC Name

N-methyl-3-(3-methylsulfonylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-12-7-4-8-15-10-5-3-6-11(9-10)16(2,13)14/h3,5-6,9,12H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAFAKOQKKKBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine
Reactant of Route 6
[3-(3-Methanesulfonylphenoxy)propyl](methyl)amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.